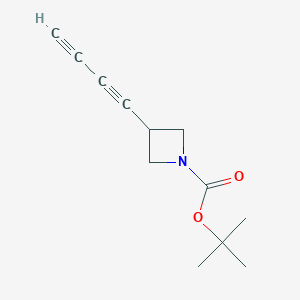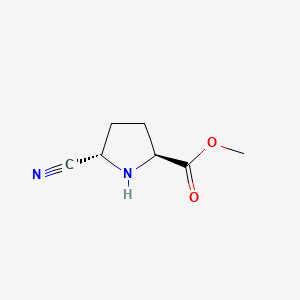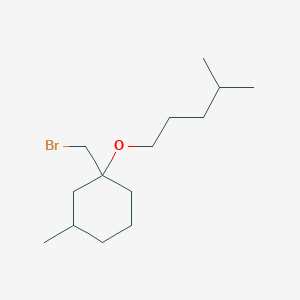![molecular formula C9H11F B15308835 2-Ethynyl-6-fluorospiro[3.3]heptane](/img/structure/B15308835.png)
2-Ethynyl-6-fluorospiro[3.3]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynyl-6-fluorospiro[33]heptane is a chemical compound with the molecular formula C9H11F It is characterized by a spirocyclic structure, which includes a fluorine atom and an ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethynyl-6-fluorospiro[3.3]heptane typically involves the reaction of a suitable precursor with fluorine and ethynylating agents. One common method involves the use of a spirocyclic precursor, which undergoes fluorination followed by ethynylation under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or chromatography to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethynyl-6-fluorospiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alkenes or alkanes. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.
Aplicaciones Científicas De Investigación
2-Ethynyl-6-fluorospiro[3.3]heptane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-ethynyl-6-fluorospiro[3.3]heptane involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. The spirocyclic structure provides rigidity, which can affect the compound’s overall behavior in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethynyl-6-chlorospiro[3.3]heptane
- 2-Ethynyl-6-bromospiro[3.3]heptane
- 2-Ethynyl-6-iodospiro[3.3]heptane
Uniqueness
2-Ethynyl-6-fluorospiro[3.3]heptane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it different from its halogenated counterparts, which may have varying reactivity and applications.
Propiedades
Fórmula molecular |
C9H11F |
|---|---|
Peso molecular |
138.18 g/mol |
Nombre IUPAC |
6-ethynyl-2-fluorospiro[3.3]heptane |
InChI |
InChI=1S/C9H11F/c1-2-7-3-9(4-7)5-8(10)6-9/h1,7-8H,3-6H2 |
Clave InChI |
LEOOHTDNOHTDON-UHFFFAOYSA-N |
SMILES canónico |
C#CC1CC2(C1)CC(C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-Phenyl-1-(3-phenyl-1,4-dioxane-2-carbonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B15308786.png)





![(2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B15308813.png)
![2-Chloro-1-[6-(trifluoromethyl)-3-pyridyl]ethanone](/img/structure/B15308815.png)



![Ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B15308848.png)
